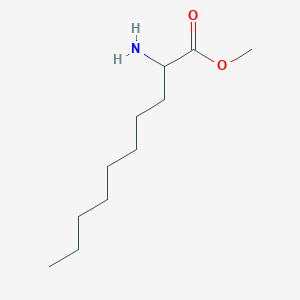
Methyl 2-Aminodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Aminodecanoate is an organic compound that belongs to the class of esters and amines It is characterized by a long carbon chain with a methyl ester group at one end and an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Aminodecanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 2-bromodecanoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a solvent such as ethanol and a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-pressure reactors and advanced catalysts to achieve higher conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Aminodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Aminodecanol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-Aminodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-Aminodecanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and exert biological effects.
Comparison with Similar Compounds
Methyl 2-Aminodecanoate can be compared with other similar compounds such as:
Methyl 2-Aminooctanoate: Shorter carbon chain, different physical and chemical properties.
Methyl 2-Aminododecanoate: Longer carbon chain, potentially different biological activities.
Ethyl 2-Aminodecanoate: Different ester group, which may affect its reactivity and applications.
Properties
CAS No. |
139934-27-3 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 2-aminodecanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9,12H2,1-2H3 |
InChI Key |
MCUKSQZXVSZPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















